N-1-adamantyl-2-thiophenesulfonamide
Overview
Description
N-1-adamantyl-2-thiophenesulfonamide, also known as ATS, is a chemical compound that has been studied extensively for its potential use in scientific research. ATS is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Carbonic Anhydrase Inhibition
- Context : N-1-adamantyl-2-thiophenesulfonamide derivatives have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, which are important drug targets.
- Findings : The presence of a benzenesulfonamide moiety, as opposed to a 1,3,4-thiadiazole-sulfonamide fragment, in carbonic anhydrase inhibitors significantly affects their inhibition efficacy and enzyme binding, as shown in studies utilizing X-ray crystallography.
- Source : Biswas et al., 2013.
Synthesis and Applications in Organic Chemistry
- Context : The compound has been used in the synthesis of various organic compounds, demonstrating its utility in organic chemistry.
- Findings : For instance, thiophene alkylation with 1-bromoadamantane forms a mixture of 2-(1-adamantyl)thiophene and 3-(1-adamantyl)thiophene. These compounds have applications in the development of new organic molecules.
- Source : Hoek et al., 2010.
Antimicrobial and Hypoglycemic Activities
- Context : this compound derivatives have shown potential in antimicrobial and hypoglycemic applications.
- Findings : Specific derivatives of this compound have been found to exhibit potent antibacterial activity against various microorganisms and significant reduction in serum glucose levels in diabetic rats.
- Source : Al-Abdullah et al., 2015.
Antiviral Activity
- Context : Certain derivatives of this compound have been studied for their antiviral properties.
- Findings : These compounds have shown effectiveness in suppressing the replication of Herpes simplex type-1 and influenza A viruses in cell cultures.
- Source : Shadyro et al., 2012.
Anti-inflammatory Activity
- Context : Research has also explored the anti-inflammatory potential of this compound derivatives.
- Findings : Some compounds in this category have displayed potent antibacterial activity and good dose-dependent anti-inflammatory effects in animal models.
- Source : Al-Abdullah et al., 2014.
properties
IUPAC Name |
N-(1-adamantyl)thiophene-2-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S2/c16-19(17,13-2-1-3-18-13)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12,15H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFFLYUZRNCLCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.